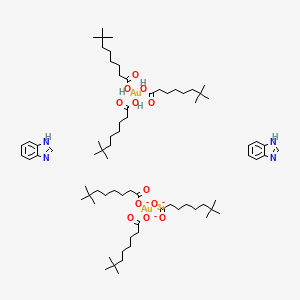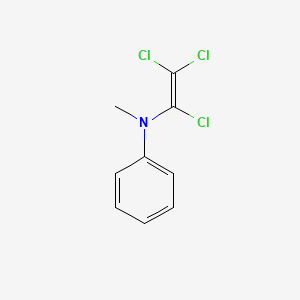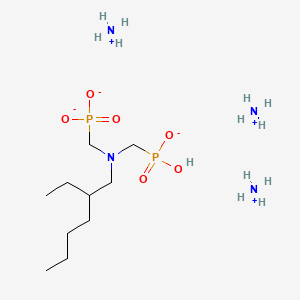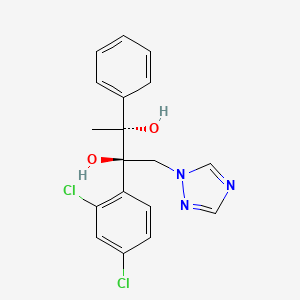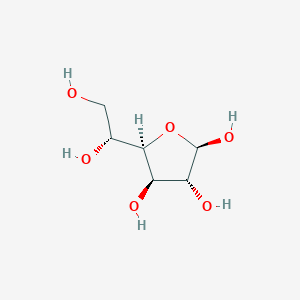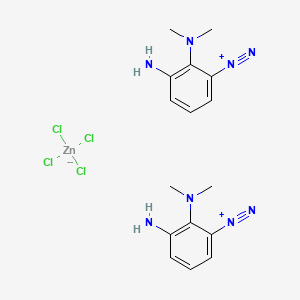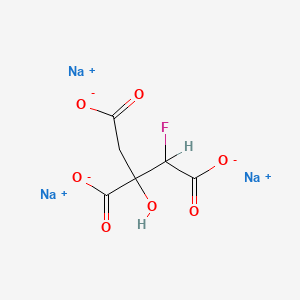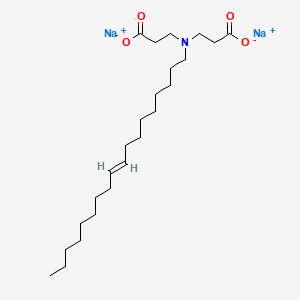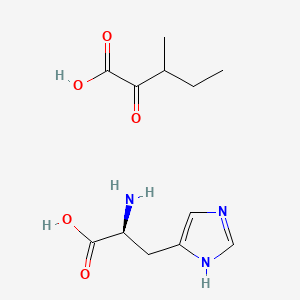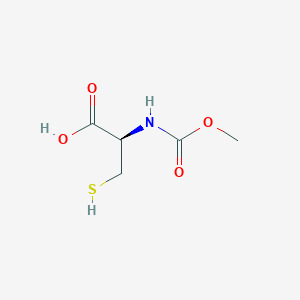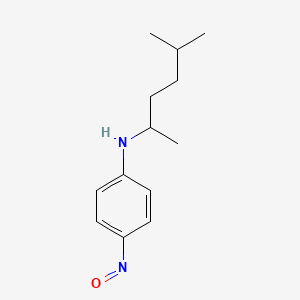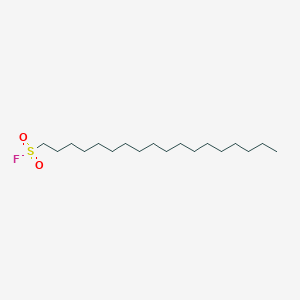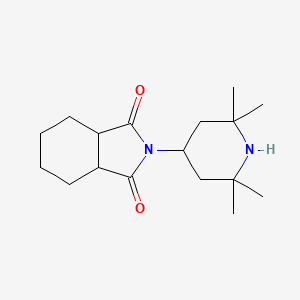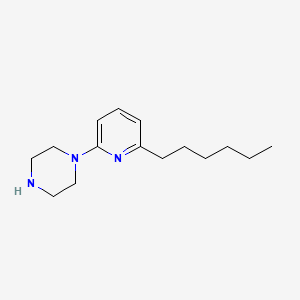
Piperazine, 1-(6-hexyl-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(6-hexyl-2-pyridinyl)-: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound contains a piperazine ring substituted with a 6-hexyl-2-pyridinyl group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines undergo ring-opening reactions under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert piperazine derivatives into their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: Piperazine, 1-(6-hexyl-2-pyridinyl)- is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and biological targets. It is also employed in the development of new drugs and therapeutic agents .
Medicine: Piperazine derivatives are known for their pharmaceutical activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. This compound is used in the development of new medications for these therapeutic areas .
Industry: In the industrial sector, piperazine, 1-(6-hexyl-2-pyridinyl)- is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of piperazine, 1-(6-hexyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. Piperazine derivatives generally exert their effects by binding to receptors or enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
1-(2-Pyridinyl)piperazine: This compound is a piperazine derivative with a pyridinyl group at the 2-position.
1-(3-Fluoro-2-pyridinyl)piperazine: This derivative has a fluorine atom at the 3-position of the pyridinyl group and exhibits potent α2-adrenergic receptor antagonist activity.
Uniqueness: Piperazine, 1-(6-hexyl-2-pyridinyl)- is unique due to the presence of a hexyl group at the 6-position of the pyridinyl ring. This structural feature contributes to its distinct chemical and biological properties, differentiating it from other piperazine derivatives .
Properties
CAS No. |
120144-99-2 |
|---|---|
Molecular Formula |
C15H25N3 |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-(6-hexylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C15H25N3/c1-2-3-4-5-7-14-8-6-9-15(17-14)18-12-10-16-11-13-18/h6,8-9,16H,2-5,7,10-13H2,1H3 |
InChI Key |
JHZPBMMAYNSZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC(=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


